(6-Bromo-4-methyl-pyridin-3-yl)-methanol
Description
Significance of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic compounds. bldpharm.comncert.nic.in Its derivatives are of paramount importance in medicinal chemistry, materials science, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This has led to the widespread use of pyridine-based structures in the development of pharmaceuticals, where the pyridine core can interact with biological targets and modulate the pharmacokinetic properties of a drug. chemimpex.comchemicalbook.comevitachem.combldpharm.comchemicalbook.com
The Hydroxymethyl Functionality in Pyridine Systems: A Versatile Chemical Handle
The presence of a hydroxymethyl group (-CH₂OH) on the pyridine ring adds a layer of chemical versatility to the scaffold. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other transformations. Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or a mesylate, facilitating nucleophilic substitution reactions. ambeed.com It can also participate in esterification and etherification reactions. This versatility makes the hydroxymethyl group an invaluable "handle" for chemists to elaborate the pyridine core into more complex structures, including those with therapeutic potential. uni.lubldpharm.com
Role of Halogen Substitution (Bromine) in Pyridine Reactivity and Synthetic Design
The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility. The carbon-bromine bond is a key reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.comtradeindia.com The bromine atom's position on the pyridine ring influences the regioselectivity of these reactions, allowing for precise control over the final molecular architecture. This strategic placement of a reactive handle is a cornerstone of modern synthetic design, enabling the efficient construction of complex molecular frameworks from simpler precursors.
Contextualizing (6-Bromo-4-methyl-pyridin-3-yl)-methanol within Current Chemical Research
This compound, with its specific substitution pattern, is a valuable building block in synthetic chemistry. bldpharm.com While detailed research specifically on this compound is not extensively published, its structural components suggest its utility as an intermediate in the synthesis of more complex molecules. The 6-bromo substituent provides a handle for cross-coupling reactions, the 4-methyl group can influence the electronic properties and steric environment of the ring, and the 3-hydroxymethyl group offers a site for further functionalization. chemicalbook.comsigmaaldrich.com Analogs of this compound, such as (6-Bromopyridin-3-yl)methanol, are known intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.comuni.lu Therefore, this compound is positioned as a potentially key intermediate for the synthesis of novel compounds in these fields.
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYJPTUDWHAMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 4 Methyl Pyridin 3 Yl Methanol and Analogous Pyridinemethanol Derivatives
Strategies for Regioselective Synthesis of Brominated Methylpyridines
The regioselective introduction of a bromine atom onto a methylpyridine scaffold is a critical first step in the synthesis of the target compound. The position of bromination is heavily influenced by the electronic properties of the pyridine (B92270) ring and the directing effects of the existing substituents.
Direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of an activating methyl group can facilitate this reaction. For instance, the bromination of methylpyridines can be achieved using various brominating agents, with the regioselectivity being a key consideration.
A common strategy involves the activation of the pyridine ring as a pyridine N-oxide. This modification alters the electronic distribution within the ring, making the C2 and C4 positions more susceptible to electrophilic attack. Subsequent deoxygenation then yields the desired brominated pyridine. For example, the regioselective bromination of pyridine N-oxide derivatives can be achieved under optimized conditions using reagents like oxalyl bromide and triethylamine (B128534). researchgate.net
Another approach involves the use of strong acids, such as fuming sulfuric acid, in conjunction with bromine. This method can influence the regioselectivity of the bromination of methylpyridines. nih.gov Furthermore, designed phosphine (B1218219) reagents have been developed for the selective halogenation of pyridines, offering another tool for achieving the desired regiochemistry. nih.gov The choice of reagent and reaction conditions is paramount in directing the bromine to the desired position on the methylpyridine core.
Functionalization Routes to Introduce the Hydroxymethyl Group at the C3 Position
Once the brominated methylpyridine core is synthesized, the next critical step is the introduction of a hydroxymethyl group at the C3 position. Several synthetic routes can be employed to achieve this transformation.
Reduction of Ester or Aldehyde Precursors
A reliable method for introducing a hydroxymethyl group is through the reduction of a corresponding ester or aldehyde. This two-step approach involves first installing a carboxyl or formyl group at the C3 position, followed by its reduction.
For instance, a 3-pyridinecarboxaldehyde (B140518) or a nicotinate (B505614) ester can serve as a suitable precursor. The reduction of these functional groups to the corresponding alcohol is typically achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. For example, ethyl nicotinate can be reduced to 3-pyridinemethanol (B1662793) using a ruthenium complex as a catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, 3-cyanopyridine (B1664610) can be converted to 3-pyridinemethanol in a two-step process involving reduction to 3-aminomethylpyridine hydrochloride followed by treatment with ethyl nitrite. chemicalbook.com
A relevant example is the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methyl pyridines via a Vilsmeier-Haack formylation, which highlights a method to introduce a formyl group that can then be reduced. chemrxiv.org
Organometallic Approaches (e.g., Grignard or Organolithium Reactions)
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for forming carbon-carbon bonds and can be utilized to introduce a hydroxymethyl group. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. ambeed.com
To achieve C3 functionalization, a common strategy involves a halogen-metal exchange reaction on a pre-functionalized pyridine. For example, a bromopyridine derivative can be treated with a strong base like n-butyllithium at low temperatures to generate a pyridyllithium species. This organolithium intermediate can then react with an electrophile such as formaldehyde (B43269) to install the hydroxymethyl group.
Grignard reagents can also be employed. The reaction of a pyridyl Grignard reagent, formed from the corresponding bromopyridine, with formaldehyde will yield the desired pyridinemethanol. libretexts.orgyoutube.com It is important to control the reaction conditions carefully to avoid side reactions due to the basicity of these organometallic reagents. libretexts.org
Chemo- and Regioselective Transformations for Derivatization
The (6-Bromo-4-methyl-pyridin-3-yl)-methanol molecule possesses multiple reactive sites, including the hydroxyl group, the bromine atom, and the pyridine ring itself. This allows for a variety of chemo- and regioselective derivatization reactions to build more complex molecular architectures.
The hydroxyl group can be readily transformed into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents at the C6 position.
The inherent reactivity of the pyridine ring can also be exploited. For instance, dearomatization of the pyridine ring can lead to the synthesis of substituted dihydropyridines, which are valuable motifs in medicinal chemistry. nih.gov The chemo- and regioselectivity of these transformations are crucial and often depend on the careful choice of reagents, catalysts, and reaction conditions. For example, the reaction of 5-bromo enones with pyrazoles demonstrates how the outcome of a reaction can be directed towards either nucleophilic substitution or conjugate addition based on the substrate. nih.gov
Catalytic Approaches in the Synthesis of Substituted Pyridinemethanols
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of substituted pyridines and their derivatives. These approaches often offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Methods (e.g., Palladium, Copper)
Palladium and copper catalysts are widely used in the synthesis and functionalization of pyridinemethanols.
Palladium-catalyzed reactions are particularly valuable for C-C and C-N bond formation. For instance, palladium-catalyzed cross-coupling reactions using the bromo-substituted pyridinemethanol as a substrate can introduce a variety of substituents. Furthermore, palladium catalysts can be used for the direct arylation of pyridylmethyl silyl (B83357) ethers, providing a one-pot synthesis of aryl(pyridyl)methanols. nih.gov Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst is another powerful method for constructing fused heterocyclic systems. nih.govbeilstein-journals.org Palladium has also been investigated for its catalytic activity in methanol (B129727) synthesis, highlighting its versatility in reactions involving alcohols. taylorfrancis.com
Copper-catalyzed reactions also play a significant role. Copper catalysts can be used in the synthesis of pyridines from simpler starting materials. For example, a copper(I) salt in combination with a secondary amine can catalyze the condensation of O-acetyl oximes and α,β-unsaturated aldehydes to form substituted pyridines. ntu.edu.sg Copper-based catalysts are also important in the industrial synthesis of methanol, demonstrating their relevance in reactions involving this functional group. mdpi.com
The development of novel catalytic systems continues to expand the toolkit for the synthesis of complex pyridinemethanol derivatives, enabling the efficient and selective construction of molecules with desired properties.
Metal-Free Synthetic Pathways
The development of synthetic routes that avoid the use of transition metals is a growing area of chemical research, driven by the need to reduce costs, minimize toxic metal contamination in final products, and simplify purification processes. mdpi.com While many traditional cross-coupling and reduction reactions rely on metal catalysts, several metal-free strategies have emerged for the synthesis and modification of pyridine rings.
One prominent metal-free approach involves the generation of pyridine-boryl radicals. These reactive intermediates can be formed in situ from precursors like 4-cyanopyridine (B195900) and a boron-containing reagent. researchgate.net The pyridine-boryl radical can then participate in radical addition and coupling reactions with a variety of acceptors, including α,β-unsaturated ketones, aldehydes, and imines, to form new carbon-carbon bonds at the C-4 position of the pyridine ring. researchgate.net This method provides a novel, metal-free avenue for the C-4 functionalization of pyridines, which could be adapted for the synthesis of complex derivatives. researchgate.net
For the synthesis of quinazolines, a related class of nitrogen-containing heterocycles, hypervalent iodine reagents have been successfully employed as oxidants under metal-free conditions. mdpi.com Reagents like iodobenzene (B50100) diacetate (PIDA) are less toxic and readily available, making them attractive for transformations in medicinal chemistry. mdpi.com Another metal-free approach utilizes molecular iodine as a catalyst for the synthesis of quinazolines from 2-aminobenzylamines, highlighting the potential for iodine catalysis in constructing heterocyclic systems. mdpi.com These strategies, while demonstrated on other heterocycles, offer conceptual frameworks that could be explored for the intramolecular cyclization or functionalization steps in the synthesis of complex pyridinemethanols.
Furthermore, multicomponent reactions catalyzed by Lewis acids offer another pathway to construct complex heterocyclic systems without transition metals. For instance, the Friedländer reaction, a classic method for quinoline (B57606) synthesis, can be performed using a Lewis acid catalyst to combine 2-aminobenzaldehydes with other components, demonstrating a metal-free approach to building fused pyridine ring systems. mdpi.com
| Method | Reagents/Conditions | Application | Reference |
| Pyridine-Boryl Radical Addition | 4-Cyanopyridine, Boryl Reagent, Acceptor (e.g., enone) | C-4 functionalization of pyridines | researchgate.net |
| Hypervalent Iodine Oxidation | Substrate, Iodobenzene Diacetate (PIDA) | Synthesis of quinazolines | mdpi.com |
| Molecular Iodine Catalysis | 2-Aminobenzylamine, Oxalic Acid, 1,4-Dioxane | Synthesis of quinazolines | mdpi.com |
| Lewis Acid-Catalyzed MCR | 2-Aminobenzaldehyde, Ketone, Lewis Acid | Friedländer synthesis of quinolines | mdpi.com |
Green Chemistry Considerations in the Synthesis of Brominated Pyridinemethanols
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing brominated pyridinemethanols, key considerations include the choice of brominating agent, the use of environmentally benign solvents, and the adoption of energy-efficient techniques.
Traditionally, elemental bromine has been used for electrophilic aromatic bromination. However, it is highly corrosive, toxic, and often non-selective, requiring the use of catalysts. cambridgescholars.com Greener alternatives have been developed to mitigate these issues.
Alternative Brominating Reagents : One eco-friendly option is the use of a bromide-bromate couple (e.g., a 5:1 ratio of sodium bromide to sodium bromate) in an acidic medium like acetic acid. chemindigest.comyoutube.com This system generates the brominating species in situ, avoiding the handling of liquid bromine. chemindigest.com Another widely used green brominating reagent is pyridinium (B92312) tribromide, which is a stable, crystalline solid that is safer to handle than liquid bromine. researchgate.netcolab.ws A further alternative involves the combination of hydrogen peroxide and hydrobromic acid, offering a cleaner reaction profile. colab.wssemanticscholar.org These methods often exhibit high atom efficiency and simplify product work-up. chemindigest.com
Safer Solvents : The replacement of hazardous solvents like carbon tetrachloride or methylene (B1212753) chloride is a cornerstone of green synthesis. researchgate.netyoutube.com For bromination and other synthetic steps, the use of greener solvents such as ethanol, water, or acetic acid is preferred. researchgate.netyoutube.comacs.org For example, an environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org
Energy Efficiency : Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and, in many cases, increase product yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives, demonstrating its potential for creating brominated pyridinemethanols more efficiently. nih.govnih.gov
| Green Chemistry Approach | Traditional Method | Greener Alternative | Advantages of Alternative | References |
| Brominating Agent | Liquid Bromine (Br₂) | Pyridinium Tribromide; H₂O₂/HBr; Bromide/Bromate couple | Safer (solid reagent), less toxic, avoids handling corrosive liquid bromine, high atom efficiency. | researchgate.netchemindigest.comcolab.wssemanticscholar.org |
| Solvent | Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂) | Ethanol, Water, Acetic Acid | Lower toxicity, reduced environmental impact, renewable (ethanol), readily available. | researchgate.netyoutube.comacs.org |
| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Shorter reaction times, improved yields, energy efficiency. | nih.govnih.gov |
Stereoselective Synthesis of Chiral Pyridinemethanol Analogues: Methodological Advances
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule often resides in a single stereoisomer. nih.gov Consequently, significant research has been directed toward the development of stereoselective methods to access chiral pyridinemethanol analogues and other valuable chiral pyridine-containing scaffolds. nih.govmdpi.com
Methodological advances in this area include catalytic asymmetric reactions that can construct chiral centers with high levels of enantio- and diastereoselectivity.
Catalytic Asymmetric Alkylation : A highly enantioselective method for synthesizing a wide range of chiral pyridines involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.gov This approach utilizes a chiral diphosphine ligand in combination with a copper catalyst and a Lewis acid co-catalyst to activate the substrate. nih.gov The reaction proceeds with readily available Grignard reagents, tolerates various functional groups, and allows for the introduction of diverse alkyl chains, affording the desired chiral pyridines with excellent enantioselectivity. nih.gov
Chemoenzymatic Synthesis : Enzymes offer a powerful tool for asymmetric synthesis due to their exquisite selectivity. A chemoenzymatic route has been developed for the preparation of chiral pyridine-based secondary alcohols. nih.gov This strategy involves the chemical synthesis of a prochiral α-halogenated ketone precursor, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase (ADH) enzyme, such as the ADH from Lactobacillus kefir. nih.gov This method provides access to enantiopure heteroaromatic alcohols, which are valuable intermediates for pharmaceutical applications. nih.gov
Catalytic Stereoselective Dearomatization : The dearomatization of pyridines represents another powerful strategy for generating chiral, partially hydrogenated pyridine derivatives. mdpi.com Recent progress has been made in the catalytic and stereoselective dearomatization of pyridine derivatives to yield chiral 1,2-dihydropyridines and 2-pyridones. mdpi.com For example, a practical protocol for the regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium salts allows for high regio- and stereochemical control in the synthesis of chiral dihydropyridines. mdpi.com
| Method | Catalyst/Enzyme System | Substrate Type | Product Type | Selectivity | References |
| Asymmetric Alkylation | Cu-catalyst / Chiral Diphosphine Ligand / Lewis Acid | β-Substituted Alkenyl Pyridines | Alkylated Chiral Pyridines | High enantioselectivity | nih.gov |
| Chemoenzymatic Reduction | Alcohol Dehydrogenase (e.g., from L. kefir) | Prochiral α-Halogenated Acyl Pyridines | Chiral α-Halogenated Pyridine Alcohols | Excellent enantioselectivity | nih.gov |
| Asymmetric Dearomatization | (Varies, e.g., Rhodium or Iridium complexes) | Pyridine Derivatives / Pyridinium Salts | Chiral Dihydropyridines, Tetrahydropyridines, Pyridones | High enantio- and diastereoselectivity | mdpi.com |
Chemical Reactivity and Mechanistic Pathways of 6 Bromo 4 Methyl Pyridin 3 Yl Methanol
Reactivity at the C-Br Bond: Cross-Coupling and Substitution Reactions
The bromine atom on the pyridine (B92270) ring of (6-Bromo-4-methyl-pyridin-3-yl)-methanol serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed C-C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and vinyl-substituted pyridine systems. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. masterorganicchemistry.comutahtech.edu
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 100 | High |
| Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O | 90 | Moderate to Good |
| PdCl2(dppf) | - | Cs2CO3 | DMF | 110 | Good |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted pyridines. youtube.comlibretexts.orgthieme-connect.de This reaction is cocatalyzed by palladium and copper complexes and requires a base, typically an amine, which also serves as the solvent. youtube.comlibretexts.orgthieme-connect.de The reaction conditions can be tuned to accommodate a wide range of functional groups on both the alkyne and the pyridine derivative. youtube.comlibretexts.orgthieme-connect.de
| Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh3)4 | CuI | Triethylamine (B128534) | THF | 65 | Good |
| PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 80 | High |
| Pd(OAc)2/dppf | CuI | Cs2CO3 | Dioxane | 100 | Moderate to Good |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This transformation can be used to introduce vinyl groups at the 6-position of the pyridine ring of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The regioselectivity of the addition to the alkene is influenced by the electronic nature of the substituents on the alkene.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | P(o-tolyl)3 | Triethylamine | Acetonitrile (B52724) | 100 | Good |
| PdCl2(PPh3)2 | - | K2CO3 | DMF | 120 | Moderate to Good |
| Pd/C | - | NaOAc | NMP | 140 | Moderate |
Copper-Catalyzed C-N and C-O Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, provide efficient methods for the formation of C-N and C-O bonds. These reactions are particularly useful for synthesizing arylamines and diaryl ethers derived from this compound.
C-N Coupling: The copper-catalyzed N-arylation of amines with aryl halides allows for the synthesis of 6-amino-substituted pyridine derivatives. These reactions typically employ a copper(I) catalyst, a ligand (often a diamine or an amino acid), and a base. The reaction conditions can be adapted for a variety of amine nucleophiles, including primary and secondary amines, as well as anilines.
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | Good |
| Cu(OAc)2 | L-Proline | Cs2CO3 | DMSO | 100 | High |
| Cu2O | N,N'-Dimethylethylenediamine | K3PO4 | Dioxane | 110 | Good |
C-O Coupling: Similarly, the copper-catalyzed O-arylation of phenols with aryl halides is a valuable method for the synthesis of diaryl ethers. This reaction involves a copper catalyst, a ligand, and a base, and can be applied to a wide range of phenols to produce 6-phenoxy-substituted pyridine derivatives.
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | 2,2,6,6-Tetramethyl-3,5-heptanedione | Cs2CO3 | Dioxane | 110 | Good |
| Cu(OTf)2 | Phenanthroline | K3PO4 | Toluene | 120 | High |
| CuO nanoparticles | - | K2CO3 | DMF | 130 | Moderate to Good |
Nucleophilic Aromatic Substitution (S N Ar) Strategies
Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the 6-position is activated towards nucleophilic aromatic substitution (S N Ar). This allows for the direct displacement of the bromide by strong nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is influenced by the strength of the nucleophile and the ability of the pyridine ring to stabilize the negative charge in the intermediate. stackexchange.com
Common nucleophiles for S N Ar reactions on halopyridines include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can yield the corresponding 6-methoxy-4-methyl-pyridin-3-yl)-methanol. The presence of the methyl group at the 4-position may have a modest electronic effect on the reactivity at the 6-position.
| Nucleophile | Solvent | Temperature (°C) | Product |
| Sodium Methoxide | Methanol | 80 | (6-Methoxy-4-methyl-pyridin-3-yl)-methanol |
| Sodium Thiophenoxide | DMF | 100 | (6-(Phenylthio)-4-methyl-pyridin-3-yl)-methanol |
| Ammonia | Dioxane (sealed tube) | 150 | (6-Amino-4-methyl-pyridin-3-yl)-methanol |
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl group at the 3-position of this compound offers a site for various functional group interconversions, including oxidation, esterification, and etherification.
Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 6-bromo-4-methylnicotinaldehyde (B582066), or the carboxylic acid, 6-bromo-4-methylnicotinic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation. Over-oxidation to the carboxylic acid can be a competing side reaction if the conditions are not carefully controlled.
| Oxidizing Agent | Solvent | Temperature (°C) | Product |
| Manganese Dioxide (MnO2) | Dichloromethane | Reflux | 6-Bromo-4-methylnicotinaldehyde |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 6-Bromo-4-methylnicotinaldehyde |
| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 6-Bromo-4-methylnicotinaldehyde |
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. These reactions are often carried out under more vigorous conditions.
| Oxidizing Agent | Solvent | Temperature (°C) | Product |
| Potassium Permanganate (KMnO4) | Water/Pyridine | 100 | 6-Bromo-4-methylnicotinic acid |
| Jones Reagent (CrO3/H2SO4) | Acetone | 0 to Room Temp | 6-Bromo-4-methylnicotinic acid |
| Ruthenium Trichloride (B1173362)/Sodium Periodate | Acetonitrile/Water | Room Temperature | 6-Bromo-4-methylnicotinic acid |
Esterification and Etherification Reactions
The hydroxyl group of the hydroxymethyl moiety can readily undergo esterification and etherification reactions to produce a variety of derivatives.
Esterification: Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, while reactions with more reactive acylating agents like acid chlorides or anhydrides often proceed under milder conditions, sometimes in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct. organic-chemistry.org
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) |
| Acetic Anhydride (B1165640) | Pyridine | Dichloromethane | Room Temperature |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp |
| Propionic Acid | Sulfuric Acid (cat.) | Toluene | Reflux |
Etherification: Etherification of the primary alcohol can be accomplished through various methods, most commonly the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Methyl Iodide | Sodium Hydride | THF | 0 to Room Temp |
| Benzyl Bromide | Potassium tert-butoxide | DMF | Room Temperature |
| Ethyl Tosylate | Sodium Hydroxide (B78521) | DMSO | 50 |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of alcohols is generally a poor leaving group for nucleophilic substitution reactions due to the instability of the resulting hydroxide anion (OH⁻). Consequently, direct displacement of the hydroxyl group in this compound by a nucleophile is not a facile process. To enhance its reactivity, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonating it under strongly acidic conditions to form a water molecule (-OH₂⁺), a stable leaving group, or by converting it into an ester, such as a tosylate, or a halide.
A common strategy for activating the benzylic-type alcohol in this compound for nucleophilic substitution is its conversion to the corresponding halide, (6-Bromo-4-methyl-pyridin-3-yl)methyl halide. This transformation opens up pathways for the introduction of a wide variety of nucleophiles. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively. nih.gov The resulting halo-derivative is significantly more susceptible to Sₙ2 reactions.
| Reagent | Product | Reaction Type | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-6-bromo-4-methylpyridine | Hydroxyl to Halide Conversion | Common method for creating a reactive alkyl halide from an alcohol. |
| Phosphorus Tribromide (PBr₃) | 3-(Bromomethyl)-6-bromo-4-methylpyridine | Hydroxyl to Halide Conversion | Provides the corresponding bromide, another excellent leaving group. |
| p-Toluenesulfonyl chloride (TsCl) | (6-Bromo-4-methyl-pyridin-3-yl)methyl tosylate | Sulfonate Ester Formation | Converts the alcohol into a tosylate, a very good leaving group for Sₙ2 reactions. |
Once activated, the carbon of the CH₂-LG group (where LG is the leaving group) becomes a prime target for nucleophilic attack, allowing for the synthesis of a diverse range of derivatives.
Reactivity at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is available for reaction with electrophiles. This basic site is a key center of reactivity for this compound.
The pyridine nitrogen can readily react with alkyl halides through a nucleophilic attack, leading to the formation of a quaternary pyridinium salt. wikipedia.org This process, known as N-alkylation or quaternization, introduces a positive charge into the heterocyclic ring. The quaternization significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and increasing its reactivity toward nucleophiles. wikipedia.org The reaction proceeds via a standard Sₙ2 mechanism where the nitrogen atom acts as the nucleophile.
| Alkylating Agent (R-X) | Product Name | Effect on Reactivity |
|---|---|---|
| Methyl Iodide (CH₃I) | 6-Bromo-3-(hydroxymethyl)-4-methyl-1-methylpyridinium iodide | Increases ring susceptibility to nucleophilic attack. |
| Benzyl Bromide (BnBr) | 1-Benzyl-6-bromo-3-(hydroxymethyl)-4-methylpyridinium bromide | Activates the ring for subsequent functionalization. |
| Ethyl Bromoacetate (BrCH₂CO₂Et) | 1-(2-Ethoxy-2-oxoethyl)-6-bromo-3-(hydroxymethyl)-4-methylpyridinium bromide | Introduces a functionalized side chain and activates the ring. |
Oxidation of the pyridine nitrogen atom in this compound yields the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgtandfonline.com The resulting this compound N-oxide is a stable, dipolar species where the formal positive charge on the nitrogen and negative charge on the oxygen significantly influence the reactivity of the pyridine ring. chemtube3d.com
The N-oxide group has a profound electronic impact:
Activation of C2 and C4/C6 Positions: The N-oxide group is strongly electron-donating through resonance, increasing the electron density at the C2, C4, and C6 positions. This makes these positions more susceptible to attack by electrophiles. chemtube3d.comscripps.edu
Enhanced Nucleophilic Substitution: The partial positive charge on the ring carbons, particularly C2 and C4, facilitates nucleophilic aromatic substitution (SₙAr) reactions. youtube.com
This dual reactivity makes pyridine N-oxides versatile intermediates in the synthesis of substituted pyridines, allowing for functionalization patterns that are not accessible with the parent pyridine. scripps.edunih.gov The oxygen atom can later be removed by treatment with a reducing agent, such as phosphorus trichloride (PCl₃), to restore the pyridine ring.
C-H Functionalization of the Pyridine Ring System
Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. rsc.org The pyridine ring is generally electron-deficient, which makes it resistant to classical electrophilic aromatic substitution but reactive towards nucleophiles and radical species. wikipedia.orgbeilstein-journals.org
For this compound, the available positions for C-H functionalization are C2 and C5. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 position and electrophilic attack at the C5 (meta) position, although the latter is generally difficult. wikipedia.org
Several strategies can be employed to achieve regioselective functionalization:
N-Oxide Directed Functionalization: As discussed previously, converting the pyridine to its N-oxide activates the C2 position towards both electrophilic and nucleophilic reagents. chemtube3d.comnih.gov For example, palladium-catalyzed C-H arylation often proceeds with high selectivity at the C2 position of pyridine N-oxides. nih.gov
Directed Metalation: The use of strong bases, such as lithium amides (e.g., LDA) or TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve regioselective deprotonation (metalation) of the pyridine ring. znaturforsch.com The position of metalation is often directed by existing substituents. For this compound, the directing effects of the bromo, methyl, and hydroxymethyl groups would compete to determine the site of deprotonation, which could potentially occur at C2 or C5. The resulting organometallic intermediate can then be quenched with various electrophiles.
Quaternization-Activation: Activating the pyridine ring by N-alkylation makes the C4 position, in particular, susceptible to attack by nucleophiles. bohrium.com While the C4 position is substituted in the target molecule, this strategy highlights the principle of activating specific sites through modification of the nitrogen atom.
Both metal-catalyzed and metal-free methods have been developed for the C-H functionalization of pyridines.
Metal-Catalyzed Processes: Transition metals like palladium, rhodium, iridium, copper, and iron are widely used to catalyze the C-H functionalization of pyridines. nih.govbeilstein-journals.orgnih.gov These reactions can form new C-C, C-N, or C-O bonds.
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for the C-H arylation, alkylation, and alkenylation of pyridines and their N-oxides. The mechanism often involves coordination of the pyridine nitrogen to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes further reaction with a coupling partner. nih.gov
Iron and Copper Catalysis: More earth-abundant metals like iron and copper have also emerged as effective catalysts for pyridine C-H functionalization, offering more sustainable alternatives. beilstein-journals.orgnih.gov
Metal-Free Processes: Metal-free C-H functionalization often relies on activating the pyridine ring to make it more susceptible to attack.
Activation with Anhydrides: Reagents like triflic anhydride can activate the pyridine nitrogen, making the ring highly electrophilic. Subsequent addition of a nucleophile at the C4 or C2 position, followed by an elimination step, leads to the functionalized pyridine. bohrium.com
Radical Reactions (Minisci-type): Under acidic conditions, protonation of the pyridine nitrogen makes the ring extremely electron-deficient. This allows for radical nucleophilic substitution, where alkyl or acyl radicals, typically generated from a separate precursor, attack the C2 or C4 positions.
These advanced methods provide powerful tools for the selective modification of the C-H bonds in this compound, enabling the synthesis of complex and highly functionalized pyridine derivatives.
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation for Pyridinemethanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.
¹H NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For (6-Bromo-4-methyl-pyridin-3-yl)-methanol, the spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. While direct experimental data for this specific compound is not widely published, analysis of the closely related compound, (6-Bromo-pyridin-3-yl)-methanol, shows aromatic signals around 8.36, 7.60, and 7.49 ppm and a methylene signal at 4.72 ppm. chemicalbook.comwikipedia.org The introduction of a methyl group at the C4 position in the target compound would influence these shifts. The C4-methyl protons would likely appear as a singlet around 2.3-2.5 ppm. The C5-H proton would be shifted slightly upfield due to the electron-donating nature of the adjacent methyl group, while the C2-H proton would remain at a lower field, deshielded by the electronegative nitrogen atom.
¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected: five for the pyridine (B92270) ring carbons and one each for the methyl and methylene carbons. The chemical shifts provide evidence for the substitution pattern; for instance, the carbon atom bonded to the bromine (C6) would appear at a characteristic chemical shift, as would the oxygen-substituted C3 and the methyl-substituted C4.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the aromatic protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. For example, the methylene proton signal would show a cross-peak to the methylene carbon signal, definitively linking them.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring and data from analogous compounds. chemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~8.2 | ~150 | Singlet, deshielded by adjacent nitrogen. |
| H5 | ~7.4 | ~125 | Singlet, influenced by adjacent bromine and methanol group. |
| -CH₃ | ~2.4 | ~18 | Singlet, typical for an aryl methyl group. |
| -CH₂OH | ~4.7 | ~60 | Singlet (or doublet if coupled to OH), adjacent to aromatic ring. |
| -CH₂OH | ~5.3 (variable) | - | Broad singlet, position is solvent and concentration dependent. |
| C2 | - | ~150 | - |
| C3 | - | ~135 | Carbon bearing the methanol group. |
| C4 | - | ~148 | Carbon bearing the methyl group. |
| C5 | - | ~125 | - |
| C6 | - | ~142 | Carbon bearing the bromine atom. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ijfans.org
FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, a broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would result in a strong band around 1050-1030 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy , being more sensitive to non-polar bonds, is an excellent complementary technique. It is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone, which may be weak in the IR spectrum. acs.orgresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges based on literature for substituted pyridines and alcohols. acs.orgresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | FT-IR | 3400 - 3200 (broad) |
| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 |
| Aliphatic C-H Stretch | FT-IR, Raman | 3000 - 2850 |
| C=N, C=C Ring Stretch | FT-IR, Raman | 1600 - 1400 |
| C-O Stretch (primary alcohol) | FT-IR | 1050 - 1030 |
| C-Br Stretch | FT-IR, Raman | 600 - 500 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring acts as a chromophore, exhibiting characteristic absorption bands. wikipedia.org Typically, pyridines show two main absorption bands in the UV region corresponding to π → π* transitions, and a weaker, longer-wavelength band resulting from an n → π* transition of the nitrogen lone pair electrons. libretexts.org
For this compound, the absorption spectrum is expected to be influenced by the substituents. The bromo, methyl, and hydroxymethyl groups can cause a shift in the absorption maxima (a bathochromic or red shift, or a hypsochromic or blue shift) compared to unsubstituted pyridine. acs.org The solvent polarity can also affect the position of the n → π* transition. Simple pyridine derivatives are known to exhibit very low fluorescence quantum yields, and significant emission from this compound would not be expected. wikipedia.orgresearchgate.net
Table 3: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent Based on data for pyridine and substituted pyridines. wikipedia.orglibretexts.orgacs.org
| Transition | Approximate λₘₐₓ (nm) | Relative Intensity |
| π → π | ~200-220 | Strong |
| π → π | ~250-270 | Moderate |
| n → π* | ~270-290 | Weak |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk
For this compound, the molecular weight is 202.06 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺·). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺· and [M+2]⁺·), which is a definitive signature for a monobrominated compound. researchgate.net
Electron impact ionization would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways would include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group (-CH₂OH). Cleavage of the bromine atom is also a possible fragmentation route. The relative abundance of these fragment ions provides clues to the structure of the molecule. libretexts.orglibretexts.orgnih.gov
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes |
| 201/203 | [M-H]⁺ | Loss of a hydrogen atom. |
| 185/187 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 171/173 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group (benzylic cleavage). |
| 122 | [M-Br]⁺ | Loss of the bromine atom. |
X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it reveals how molecules are packed in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. rsc.org
While a crystal structure for this compound is not publicly available, the analysis of a related structure, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, illustrates the type of information that can be obtained. nih.gov In such structures, the hydroxyl group is a potent hydrogen bond donor, and the pyridine nitrogen atom is a hydrogen bond acceptor. It is highly probable that in the crystal structure of this compound, molecules would be linked into chains or networks via O-H···N hydrogen bonds between the methanol group of one molecule and the pyridine nitrogen of a neighboring molecule. The bromine atom could also participate in weaker halogen bonding interactions. This supramolecular organization is critical to understanding the physical properties of the compound in the solid state.
Table 5: Illustrative Bond Lengths and Angles from a Related Pyridinemethanol Crystal Structure Data from (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, serving as a representative example. nih.gov
| Parameter | Value | Notes |
| C-O Bond Length | ~1.43 Å | Typical for a C-OH single bond. |
| C-N (ring) Bond Lengths | ~1.34 Å | Characteristic of a pyridine ring. |
| C-C (ring) Bond Lengths | ~1.38 - 1.39 Å | Aromatic C-C bonds. |
| C(ring)-C(methanol) Bond Angle | ~120° | Reflects sp² hybridization of the ring carbon. |
| O-H···N Hydrogen Bond Distance | ~2.8 Å | A strong intermolecular hydrogen bond. |
Advanced Applications in Organic Synthesis and Functional Materials Science
Utilization as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of reactive sites on the (6-Bromo-4-methyl-pyridin-3-yl)-methanol scaffold allows for its use in the stepwise construction of intricate molecular architectures. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functionalities, providing an additional point for molecular elaboration.
Building Block for Natural Product Synthesis
Pyridine (B92270) derivatives are integral structural motifs in a vast array of biologically active natural products. nih.govresearchgate.net The synthesis of these complex molecules often relies on the use of pre-functionalized heterocyclic building blocks that can be incorporated into the target structure. While a specific total synthesis employing this compound has not been prominently documented in major literature, its structural features make it an exceptionally valuable potential precursor for this purpose.
The compound provides a stable pyridine core, substituted with functionalities that allow for controlled, sequential reactions. For example, the bromo-substituent can be used in Suzuki or Stille couplings to attach larger, complex fragments, a common strategy in the late-stage assembly of natural product skeletons. The methyl group influences the electronic properties and steric environment of the ring, while the hydroxymethyl group can be used to form ester or ether linkages, which are common features in many natural products. The principles of using substituted bromopyridines are well-established; for instance, complex heteroarylated 2-pyridones can be synthesized from simple 2-bromopyridine (B144113) precursors through ruthenium-catalyzed C-H activation and functionalization pathways. nih.gov This highlights the potential of scaffolds like this compound for accessing novel and complex molecular diversity.
Precursor for Advanced Pharmaceutical Intermediates (excluding efficacy/toxicity)
The development of novel therapeutic agents, particularly small molecule kinase inhibitors, frequently involves the use of highly substituted heterocyclic intermediates. chemimpex.comchemicalbook.com The this compound structure serves as a key starting material for advanced pharmaceutical intermediates. Its value lies in its capacity to be transformed into more complex derivatives that are subsequently incorporated into the final active pharmaceutical ingredient.
A pertinent example is found in the synthesis of mTOR kinase inhibitors. A patent for these inhibitors describes a synthetic route that utilizes "5-Bromo-4-methylpicolinonitrile" as a key intermediate. This nitrile derivative is accessible from this compound through a two-step oxidation process: the primary alcohol is first oxidized to the corresponding aldehyde, which is then converted to the nitrile. Similarly, patent literature on the synthesis of kinase inhibitors like Nilotinib and Imatinib demonstrates the importance of substituted N-(pyridin-3-yl)pyrimidin-2-amine cores, which are often constructed using bromopyridine precursors. google.com The bromine atom allows for crucial C-N bond formation via Buchwald-Hartwig amination or related cross-coupling reactions, attaching the pyridine ring to the core structure of the pharmaceutical intermediate.
| Precursor Compound | Potential Derivative | Application Area |
| This compound | 5-Bromo-4-methylpicolinonitrile | Synthesis of mTOR kinase inhibitors |
| This compound | 6-Bromo-4-methyl-nicotinaldehyde | Precursor for imine/amine derivatives |
| This compound | 6-Bromo-4-methyl-nicotinic acid | Precursor for amide bond formation |
Role in the Development of Ligands for Transition Metal Catalysis
The field of transition metal catalysis relies heavily on the design of sophisticated organic ligands that coordinate to the metal center and precisely control its reactivity, selectivity, and stability. Pyridine-based ligands are particularly prominent due to the strong coordinating ability of the nitrogen atom and the rigid, tunable nature of the aromatic ring. ambeed.com this compound is an excellent starting point for the synthesis of bespoke ligands for various catalytic applications. ambeed.com
The compound can be elaborated into several classes of important ligands:
P,N-Type Ligands: The bromine atom is a reactive handle for introducing phosphorus-containing groups. Reaction with secondary phosphines (like diphenylphosphine) or their lithium salts via nucleophilic aromatic substitution or palladium-catalyzed C-P coupling reactions can yield pyridyl-phosphine ligands. d-nb.info The hydroxymethyl group can be retained or modified to fine-tune the ligand's steric and electronic properties. Such P,N-ligands are highly effective in catalysis, including Suzuki and Heck cross-coupling reactions. d-nb.inforsc.org
N-Heterocyclic Carbene (NHC) Ligands: The pyridine scaffold can be used to construct multidentate ligands incorporating an NHC moiety. acs.orgrsc.orgnih.govmagtech.com.cnhacettepe.edu.tr For example, the hydroxymethyl group can be converted to a chloromethyl group, which is then used to alkylate an imidazole (B134444) or benzimidazole (B57391) precursor. Subsequent deprotonation yields the NHC, which can coordinate to a metal center. The pyridine nitrogen can act as another donor atom, creating a chelating C,N-ligand framework that enhances catalyst stability and performance in reactions like hydrosilylation or C-H activation. acs.orgmagtech.com.cn
The modular nature of the starting material allows for the creation of a library of ligands where substituents can be systematically varied to optimize catalyst performance for a specific chemical transformation.
Integration into Novel Organic Electronic Materials and Optoelectronic Systems (e.g., fluorescent probes, sensors)
Substituted pyridines are foundational components in the design of materials for organic electronics, including organic light-emitting diodes (OLEDs) and fluorescent sensors. google.com The electron-deficient nature of the pyridine ring makes it an excellent building block for creating "push-pull" systems, where it is combined with electron-donating groups to achieve desired photophysical properties.
This compound serves as a valuable scaffold for such materials. The hydroxymethyl group acts as a latent electron-donating group, which can be further modified (e.g., by etherification or esterification) to tune the electronic character of the molecule. The bromine atom provides a crucial reaction site for extending the π-conjugated system through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), a common strategy for building larger chromophores or polymers for electronic applications.
While this specific compound may not be directly used, closely related pyridine derivatives are employed in cutting-edge materials research. For instance, pyrene-terpyridine derivatives have been investigated as emitters for OLEDs, where the pyridine units are essential for charge transport and tuning the emission color. chemscene.com Furthermore, trifluoromethyl-substituted pyridines have been synthesized and shown to act as selective fluorescent probes for imaging lipid droplets in cells. The design principle involves connecting an electron-donating group to the substituted pyridine core to create a fluorophore whose emission is sensitive to its environment. The structural elements of this compound align perfectly with these design strategies for creating novel sensors and optoelectronic components.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic methods often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. Future research should prioritize the development of greener, more efficient synthetic pathways.
Key research objectives include:
Flow Chemistry Processes: Adapting and optimizing the synthesis for continuous flow reactors. This can offer improved safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
Reduction of an Aldehyde Precursor: While the reduction of 6-bromo-4-methylnicotinaldehyde (B582066) is a common route, future work could focus on replacing reagents like sodium borohydride (B1222165) with catalytic hydrogenation or transfer hydrogenation using recyclable catalysts. chemicalbook.com
High-Throughput Screening: Employing automated screening techniques to rapidly identify optimal catalysts and reaction conditions for cross-coupling and other transformations, accelerating the discovery of atom-economical methods. nih.gov
Table 1: Comparison of Hypothetical Synthetic Strategies
| Metric | Potential Current Route (e.g., Multi-step) | Proposed Future Route (e.g., C-H Functionalization) |
|---|---|---|
| Starting Material | Complex, pre-functionalized pyridine (B92270) | Simple 4-picoline |
| Key Steps | Bromination, Nitration, Reduction, Diazotization, Substitution, Oxidation/Reduction | Directed C-H Bromination, Directed C-H Hydroxymethylation |
| Atom Economy | Low to Moderate | High |
| Environmental Factor (E-Factor) | High (significant waste) | Low (minimal waste) |
| Key Reagents | Stoichiometric strong acids, reducing agents, nitrating agents | Catalytic transition metals, benign oxidants |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric environment of (6-Bromo-4-methyl-pyridin-3-yl)-methanol provides fertile ground for discovering new chemical reactions. The bromine atom, in particular, serves as a versatile handle for a variety of transformations. ambeed.com
Future research could explore:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Heck couplings to explore more challenging or novel transformations, such as photoredox-catalyzed couplings, C-N bond formations, and trifluoromethylation reactions at the bromine-bearing carbon.
Functionalization of the Methyl Group: Investigating radical-based or transition-metal-catalyzed C-H activation of the 4-methyl group to introduce new functional groups, creating a new axis for diversification.
Hydroxyl Group-Directed Reactions: Utilizing the methanol (B129727) moiety to direct ortho-lithiation or C-H activation at the C4 position of the pyridine ring, offering regioselective access to new derivatives.
Ring Distortion Chemistry: Exploring reactions that leverage ring strain or dearomatization-rearomatization sequences to achieve transformations not possible under standard aromatic substitution conditions.
Table 2: Potential Reactions at Functional Sites
| Functional Group | Potential Reaction Type | Example Transformation |
|---|---|---|
| C6-Bromine | Palladium-Catalyzed Cross-Coupling | Sonogashira, Buchwald-Hartwig Amination |
| C3-Methanol | Oxidation | Conversion to aldehyde or carboxylic acid |
| C4-Methyl | Radical Halogenation | Benzylic bromination for further substitution |
| Pyridine Nitrogen | N-Oxidation / N-Alkylation | Formation of pyridine N-oxides or pyridinium (B92312) salts |
Chemoenzymatic Synthesis and Biocatalytic Applications
The integration of enzymes into synthetic pathways can provide unparalleled selectivity and milder reaction conditions. This is a largely unexplored area for this compound.
Prospective research directions include:
Enzymatic Desymmetrization: Designing prochiral precursors that can be selectively transformed by enzymes like lipases or hydrolases to yield chiral, enantioenriched products.
Biocatalytic Oxidation/Reduction: Using alcohol dehydrogenases (ADHs) for the highly selective oxidation of the methanol group to the corresponding aldehyde or for the stereoselective reduction of a ketone precursor to a chiral alcohol.
Transaminase-based Synthesis: Developing a synthetic route starting from a ketone precursor, using transaminases to install a chiral amine, which can then be converted to the target alcohol. This approach is powerful for creating chiral building blocks. researchgate.net
Integration of this compound into Advanced Supramolecular Architectures
The distinct functional groups of the molecule make it an excellent candidate for constructing complex, ordered structures through non-covalent interactions.
Future studies could focus on:
Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen as a coordinating site for metal ions to form porous, crystalline MOFs with potential applications in gas storage, separation, or catalysis.
Halogen Bonding: Exploiting the bromine atom as a halogen bond donor to interact with Lewis basic sites on other molecules, enabling the design of co-crystals and other self-assembled materials. iucr.org
Hydrogen-Bonded Networks: Utilizing the hydroxyl group as both a hydrogen bond donor and acceptor, along with the pyridine nitrogen as an acceptor, to create predictable and robust one-, two-, or three-dimensional hydrogen-bonded networks. iucr.org
Synergistic Computational and Experimental Approaches for Predictive Synthesis and Materials Design
The combination of computational modeling and experimental work can dramatically accelerate the pace of discovery.
Key areas for this synergistic approach are:
Predictive Reaction Modeling: Using Density Functional Theory (DFT) to calculate reaction barriers and predict the outcomes of potential novel transformations (see section 7.2), saving significant experimental time and resources.
Computational Catalyst Design: Screening virtual libraries of ligands and catalysts to identify promising candidates for sustainable synthetic routes (see section 7.1).
Simulation of Supramolecular Assembly: Employing molecular dynamics (MD) and other modeling techniques to predict how individual molecules will self-assemble into larger architectures (see section 7.4), guiding the experimental design of new materials.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data for hypothetical derivatives to aid in the identification and characterization of new compounds synthesized in the lab. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Bromo-4-methyl-pyridin-3-yl)-methanol, and how do reaction conditions influence yield?
- The synthesis typically involves halogenation of a methyl-substituted pyridine derivative followed by hydroxymethyl group introduction. For example, bromination of 4-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) ensures regioselectivity. Subsequent oxidation or reduction steps introduce the hydroxymethyl group. Yield optimization requires precise control of catalysts (e.g., Pd for cross-coupling) and solvent polarity (e.g., DCM or THF) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The bromine atom induces distinct deshielding in adjacent protons.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~202.05 g/mol) and isotopic patterns from bromine.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions critical for understanding reactivity .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates the product from halogenation byproducts. Recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) ensures consistent results .
Advanced Research Questions
Q. How can researchers address low regioselectivity during bromination of 4-methylpyridine precursors?
- Regioselectivity challenges arise due to competing aromatic substitution pathways. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., temporary protecting groups on the pyridine nitrogen) can steer bromine to the 6-position. Alternative halogen sources (e.g., Br₂ with Lewis acids like FeCl₃) may improve selectivity .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric effects from the 4-methyl group influence reaction rates—bulky ligands (e.g., SPhos) enhance efficiency. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-determining steps, such as oxidative addition of Pd(0) to the C–Br bond .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Comparative studies with analogs (e.g., 6-chloro or 6-fluoro derivatives) show that bromine’s electronegativity enhances binding to enzyme active sites (e.g., kinase inhibitors). Molecular docking simulations and SAR analyses quantify how the 4-methyl group modulates lipophilicity (logP) and membrane permeability .
Q. What strategies resolve contradictions in reported solubility and stability data?
- Discrepancies arise from solvent polarity and measurement techniques. Standardized protocols (e.g., shake-flask method for solubility in DMSO/water mixtures) improve reproducibility. Stability under acidic/basic conditions is assessed via HPLC tracking of degradation products over time .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., varying reaction yields), systematic DOE (Design of Experiments) identifies critical variables (e.g., temperature, catalyst loading). Meta-analyses of published procedures highlight best practices .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., Gaussian) to validate bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
